molecular formula C9H6BrClS B2441447 5-Bromo-4-chloro-6-methyl-1-benzothiophene CAS No. 1935239-43-2

5-Bromo-4-chloro-6-methyl-1-benzothiophene

Cat. No. B2441447
CAS RN: 1935239-43-2
M. Wt: 261.56
InChI Key: QEFKEXGCXMNWRQ-UHFFFAOYSA-N
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Description

“5-Bromo-4-chloro-6-methyl-1-benzothiophene” is a type of heterocyclic compound . It belongs to the class of compounds known as benzothiophenes, which are characterized by a thiophene ring fused to a benzene ring . Benzothiophenes and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

The molecular structure of “5-Bromo-4-chloro-6-methyl-1-benzothiophene” consists of a benzothiophene core, which is a five-membered heteroaromatic compound containing a sulfur atom, substituted with bromo, chloro, and methyl groups .


Chemical Reactions Analysis

While specific chemical reactions involving “5-Bromo-4-chloro-6-methyl-1-benzothiophene” are not detailed in the available literature, benzothiophenes in general can undergo a variety of reactions. For instance, they can participate in aryne reactions with alkynyl sulfides, leading to the formation of new benzothiophene derivatives .

Scientific Research Applications

Photophysics and Optoelectronics

Studies have focused on the photophysical properties of this benzothiophene derivative. Its absorption and emission spectra provide insights into its electronic transitions. Researchers have used it as a model compound to understand photo-induced electron transfer processes . Furthermore, its conjugated structure makes it relevant for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells).

Future Directions

The future directions for “5-Bromo-4-chloro-6-methyl-1-benzothiophene” could involve further exploration of its therapeutic properties and potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthetic routes for this compound could be a topic of interest .

properties

IUPAC Name

5-bromo-4-chloro-6-methyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClS/c1-5-4-7-6(2-3-12-7)9(11)8(5)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFKEXGCXMNWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CS2)C(=C1Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-6-methyl-1-benzothiophene

CAS RN

1935239-43-2
Record name 5-bromo-4-chloro-6-methyl-1-benzothiophene
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